(+)-Lactose

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Laktose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Laktose wird in der Lebensmittelindustrie als Süßstoff und bei der Herstellung von Milchprodukten verwendet.

Wirkmechanismus

Laktose übt ihre Wirkungen hauptsächlich durch ihre Hydrolyse durch das Enzym Laktase aus . Laktase baut Laktose in Glucose und Galaktose ab, die dann vom Dünndarm aufgenommen werden . Die molekularen Zielstrukturen, die an diesem Prozess beteiligt sind, sind die natrium-abhängigen Glukosetransporter, die die Aufnahme von Glucose und Galaktose ermöglichen .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Laktose kann aus β-D-Glucose und β-D-Galactose synthetisiert werden . Die Synthese beinhaltet die enzymatische Reaktion, bei der Glucose und Uridindiphosphatgalactose zusammenkommen, katalysiert durch das Enzym Laktosesynthase .

Industrielle Produktionsverfahren

In der Industrie wird Laktose aus Molkenpermeat gewonnen, einem Nebenprodukt des Käseherstellungsprozesses . Molke enthält etwa 6,5% Feststoffe, von denen 4,8% Laktose sind. Die Laktose wird kristallisiert und weiter gereinigt . Der Prozess umfasst mehrere Schritte, darunter Kristallisation, Zentrifugation, Waschen, Trocknen, Mahlen und Verpacken .

Analyse Chemischer Reaktionen

Laktose unterliegt verschiedenen Arten chemischer Reaktionen:

Hydrolyse: Laktose wird durch das Enzym Laktase zu Glucose und Galaktose hydrolysiert.

Isomerisierung: In alkalischen Lösungen wird Laktose zu Laktulose isomerisiert.

Hydrierung: Laktose kann katalytisch hydriert werden, um Laktitol zu bilden.

Oxidation: Laktose kann oxidiert werden, um Laktobionsäure zu bilden.

Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören Enzyme wie Laktase für die Hydrolyse, alkalische Lösungen für die Isomerisierung und Wasserstoffgas mit einem Katalysator für die Hydrierung . Die Hauptprodukte, die bei diesen Reaktionen entstehen, sind Glucose, Galaktose, Laktulose und Laktitol .

Wirkmechanismus

Lactose exerts its effects primarily through its hydrolysis by the enzyme lactase . Lactase breaks down lactose into glucose and galactose, which are then absorbed by the small intestine . The molecular targets involved in this process are the sodium-dependent glucose carriers that facilitate the uptake of glucose and galactose .

Vergleich Mit ähnlichen Verbindungen

Laktose ähnelt anderen Disacchariden wie Saccharose und Maltose, unterscheidet sich aber in ihrer Zusammensetzung und ihren Eigenschaften:

Saccharose: Zusammengesetzt aus Glucose und Fructose, ist Saccharose im Gegensatz zu Laktose kein reduzierender Zucker.

Laktose ist einzigartig in ihrem Ursprung (tierisch) und ihrem spezifischen enzymatischen Abbau durch Laktase .

Liste ähnlicher Verbindungen

- Saccharose

- Maltose

- Laktulose

- Laktitol

Biologische Aktivität

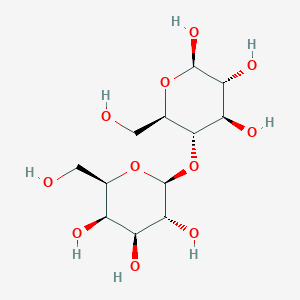

Beta-lactose, a disaccharide sugar found predominantly in milk, consists of one molecule of glucose and one molecule of galactose. It plays a significant role in human nutrition and has various biological activities that impact digestion, metabolism, and gut health. This article explores the biological activity of beta-lactose, including its enzymatic breakdown, effects on gut microbiota, and implications for lactose intolerance.

Enzymatic Breakdown

The primary enzyme responsible for the hydrolysis of beta-lactose is beta-galactosidase , which catalyzes the conversion of lactose into its constituent monosaccharides. This process is crucial for individuals with lactose intolerance, where insufficient lactase enzyme production leads to malabsorption of lactose.

Key Findings

- Beta-Galactosidase Activity : Studies have shown that beta-galactosidase activity varies significantly among different bacterial species in the human gut. For instance, a study indicated that up to 80.6% of cultured bacteria in fecal samples from lactose-intolerant subjects exhibited beta-galactosidase activity, suggesting a robust capacity for lactose fermentation in the colon .

- Enzyme Replacement Therapy : Research has demonstrated that administering beta-galactosidase derived from Aspergillus niger significantly reduces symptoms of lactose intolerance. In a double-blind crossover study involving 16 adults, those who consumed milk supplemented with this enzyme showed lower hydrogen breath test results, indicating improved lactose digestion compared to a placebo .

Impact on Gut Microbiota

Beta-lactose serves as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacteria . This effect is particularly important for maintaining gut health and preventing dysbiosis.

Research Insights

- Prebiotic Effects : In vitro studies have indicated that lactose enhances the levels of gastrointestinal antimicrobial peptides, contributing to a healthier gut microbiome by supporting beneficial bacterial populations .

- Microbial Fermentation : The fermentation of beta-lactose by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are vital for colon health and may help mitigate inflammation .

Case Studies and Clinical Implications

Several clinical studies have explored the implications of beta-lactose consumption in individuals with varying levels of lactase activity.

These studies collectively suggest that dietary interventions involving beta-lactose do not consistently enhance lactase activity or improve symptoms in individuals with lactose malabsorption.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-DCSYEGIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023193, DTXSID5058723 | |

| Record name | Lactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-D-Lactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | beta-D-Lactose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12303 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5965-66-2, 63-42-3 | |

| Record name | β-Lactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5965-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Lactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-D-Lactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-β-D-galactopyranosyl-β-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-LACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Q3A43E0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Lactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.